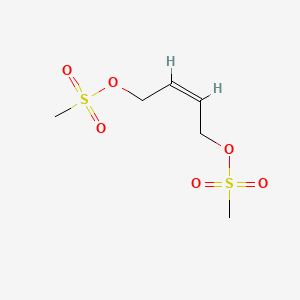

cis-2-Butene-1,4-diol dimethanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-4-methylsulfonyloxybut-2-enyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXCSBPIJQJTK-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC=CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC/C=C\COS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236055 | |

| Record name | 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2303-47-1 | |

| Record name | 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diol, dimethanesulfonate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cis 2 Butene 1,4 Diol Dimethanesulfonate

Precursor Synthesis and Functionalization Strategies to Achieve the cis-2-Butene-1,4-diol (B44940) Scaffold

The cornerstone for producing cis-2-butene-1,4-diol dimethanesulfonate is the efficient and stereoselective synthesis of its precursor, cis-2-butene-1,4-diol. The primary industrial and laboratory-scale methods involve the selective hydrogenation of an alkyne precursor or, alternatively, pathways starting from butadiene derivatives.

Catalytic Hydrogenation Routes to cis-2-Butene-1,4-diol

The most established and direct route to cis-2-butene-1,4-diol is the selective semi-hydrogenation of 2-butyne-1,4-diol (B31916). union.eduopenmedicinalchemistryjournal.comchemicalbook.com This process is highly dependent on the choice of catalyst and reaction conditions to achieve high selectivity for the cis-alkene and prevent over-hydrogenation to the saturated 1,4-butanediol (B3395766). openmedicinalchemistryjournal.com The syn-addition of hydrogen across the triple bond on the catalyst surface naturally favors the formation of the cis isomer. nih.gov

Palladium- and platinum-based catalysts are most commonly employed for this transformation. openmedicinalchemistryjournal.comnih.govnih.gov The choice of support and the presence of additives or "poisons" are crucial for maximizing selectivity. For instance, a 1% Pd/CaCO3 catalyst system used in the presence of ammonia (B1221849) has been shown to achieve almost complete selectivity for the intermediate butenediol. nih.govnih.gov The ammonia is believed to competitively adsorb on the palladium surface, modifying its activity and preventing further reduction. nih.gov Similarly, Schiff-base modified palladium nanoparticle catalysts have demonstrated excellent performance, achieving approximately 100% selectivity for cis-2-butene-1,4-diol at 50°C and 2 MPa of H2 pressure. chemicalbook.com

Platinum catalysts are also effective. A catalyst with a low loading of platinum (0.5 wt%) on a silicon carbide (SiC) support exhibited up to 96% conversion of 2-butyne-1,4-diol with an outstanding selectivity of 96% for 2-butene-1,4-diol (B106632) under mild conditions (100°C, 1 MPa H2). openmedicinalchemistryjournal.comrsc.org This system is notable for minimizing side products, with 1,4-butanediol being the only significant byproduct. openmedicinalchemistryjournal.com

| Catalyst | Support | Additive | Conversion (%) | Selectivity (%) for cis-2-Butene-1,4-diol | Conditions | Reference |

|---|---|---|---|---|---|---|

| 1% Pd | CaCO3 | Ammonia | High | ~100% | Not specified | nih.govnih.gov |

| Pd Nanoparticles | SiO2 | Schiff Base Modifier | 95.2% | ~100% | 50°C, 2 MPa H2, 4h | chemicalbook.com |

| 0.5 wt% Pt | SiC | None | 96% | 96% | 100°C, 1 MPa H2, 10h | openmedicinalchemistryjournal.comrsc.org |

| Pd | Commercial Carbon | None | 100% | 70% | Not specified | nih.gov |

Hydrolysis of Butadiene Derivatives for cis-2-Butene-1,4-diol Formation

An alternative synthetic pathway to the butenediol scaffold begins with 1,3-butadiene (B125203). This method typically involves a multi-step process. One common industrial approach, developed by Mitsubishi, involves the oxidative acetoxylation of 1,3-butadiene in the presence of acetic acid and a palladium catalyst to form 1,4-diacetoxy-2-butene. luc.edu

Subsequent hydrolysis of the 1,4-diacetoxy-2-butene intermediate yields 2-butene-1,4-diol. While this process is used industrially for producing 1,4-butanediol (after a hydrogenation step), controlling the stereochemistry to selectively produce the cis isomer of the diol can be challenging. luc.edu Research has shown that using a Rhodium-Tellurium-Carbon (Rh-Te-C) catalyst system for the initial diacetoxylation of butadiene can result in the preferential formation of cis-1,4-diacetoxy-2-butene (B1582018) with selectivities as high as 87%. chemicalbook.com Hydrolysis of this cis-diester would then yield the desired cis-2-butene-1,4-diol.

Chemoselective Conversion of cis-2-Butene-1,4-diol to its Dimethanesulfonate Derivative

Once the cis-2-butene-1,4-diol precursor is obtained, the next stage is the chemoselective functionalization of the two primary hydroxyl groups to form the dimethanesulfonate ester. This is typically achieved through a sulfonation reaction.

Sulfonation Reactions with Methanesulfonyl Chloride

The conversion of the diol to its dimethanesulfonate derivative is accomplished by reaction with methanesulfonyl chloride (MsCl) in the presence of a base. This reaction, often referred to as mesylation, targets the hydroxyl groups without affecting the carbon-carbon double bond. The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the sulfonate ester.

While specific literature detailing the mesylation of cis-2-butene-1,4-diol is scarce, the procedure is analogous to the well-documented synthesis of Busulfan (B1668071) (1,4-butanediol dimethanesulfonate) from 1,4-butanediol. openmedicinalchemistryjournal.comgoogle.com In these analogous syntheses, the diol is reacted with at least two equivalents of methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), which acts as a scavenger for the HCl generated during the reaction. openmedicinalchemistryjournal.comgoogle.com

Optimization of Reaction Conditions for High Purity and Yield

To achieve high purity and yield, the reaction conditions for the mesylation must be carefully controlled. Key parameters include the choice of solvent, base, reaction temperature, and purification method.

Solvent: Aprotic solvents such as acetone (B3395972), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used to avoid side reactions with the solvent. google.com

Base: Triethylamine and pyridine are effective bases for this transformation. openmedicinalchemistryjournal.comgoogle.com The base is crucial for neutralizing the generated HCl, which could otherwise lead to side reactions, including potential isomerization or degradation of the starting material or product.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C to below 5°C) during the addition of methanesulfonyl chloride. openmedicinalchemistryjournal.comgoogle.com This helps to control the exothermic nature of the reaction and minimize the formation of byproducts. After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours to ensure completion. openmedicinalchemistryjournal.comgoogle.com

Purification: The crude product, which precipitates upon reaction completion or addition of water, can be purified by filtration and washing. google.com Recrystallization from a suitable solvent is often employed to obtain the final product with high purity. google.com For the precursor, cis-2-butene-1,4-diol, purification from its trans isomer can be achieved by crystallization from solvents like acetone or THF at low temperatures. google.com

| Reagent | Base | Solvent | Temperature | Key Considerations | Reference |

|---|---|---|---|---|---|

| Methanesulfonyl Chloride | Triethylamine | Acetone | <5°C during addition, then room temp. | Slow, dropwise addition of reagents is critical. | google.com |

| Methanesulfonyl Chloride | Pyridine | Pyridine (as solvent) | 0°C, then room temp. | Reaction mixture refrigerated to promote crystallization. | openmedicinalchemistryjournal.com |

| Methanesulfonic Anhydride | Triethylamine | Acetone | -10°C to <5°C | Anhydride used as an alternative to MsCl to avoid chlorides. | google.com |

Stereocontrol and Isomer Specificity in this compound Synthesis

The stereochemical integrity of the final product is entirely dependent on the stereochemistry of the diol precursor. The key to synthesizing the cis dimethanesulfonate is to start with high-purity cis-2-butene-1,4-diol.

The sulfonation (mesylation) reaction itself is stereospecific in the sense that it does not affect the configuration of the alkene. The reaction mechanism for the formation of a sulfonate ester from an alcohol does not involve breaking the C-O bond of the alcohol. libretexts.org Consequently, the stereochemistry at the carbon atom attached to the oxygen is retained. More importantly for this specific molecule, the reaction conditions are not harsh enough to cause isomerization of the thermodynamically less stable cis double bond to the trans isomer. Therefore, if the synthesis begins with the pure cis-diol, the resulting dimethanesulfonate product will retain the cis configuration. The critical step for stereocontrol is the selective hydrogenation of 2-butyne-1,4-diol, where conditions are optimized to produce the cis-alkene with over 99% selectivity. nih.gov

Minimizing Trans-Isomer Formation

The primary route to cis-2-Butene-1,4-diol is the selective catalytic semi-hydrogenation of 2-butyne-1,4-diol. union.educhemicalbook.com A key challenge in this synthesis is preventing the formation of the corresponding trans-isomer and avoiding over-hydrogenation to butane-1,4-diol. chemicalbook.comresearchgate.net The choice of catalyst and reaction conditions are paramount in maximizing the yield of the desired cis-isomer.

Several catalytic systems have been developed to achieve high selectivity for cis-2-Butene-1,4-diol. These systems are designed to facilitate the syn-addition of hydrogen across the triple bond of the alkyne precursor.

Catalytic Systems for Selective Hydrogenation:

Palladium-Based Catalysts: Palladium catalysts are widely used for the hydrogenation of alkynes. A well-established procedure involves the use of colloidal palladium or Raney nickel at moderate pressures (two to four atmospheres) to selectively reduce 2-butyne-1,4-diol. union.edu Studies have shown that a 1% Palladium on Calcium Carbonate (Pd/CaCO₃) catalyst, when used with ammonia, provides a selective route to cis-2-butene-1,4-diol. researchgate.net

Platinum-Based Catalysts: Platinum catalysts supported on silicon carbide (Pt/SiC) have demonstrated excellent selectivity. A catalyst with a low platinum concentration (0.5 wt%) has been reported to achieve approximately 96% selectivity for cis-2-butene-1,4-diol with a high conversion rate of 96% for the starting alkyne. nih.govrsc.org The primary side product in this case is butane-1,4-diol, which simplifies the purification process. chemicalbook.com

Nickel-Based Catalysts: While industrial nickel-based catalysts can be used, they often require harsh conditions and tend to promote full hydrogenation to butane-1,4-diol. chemicalbook.com However, Raney nickel has been reported as a viable catalyst for this transformation under controlled conditions. union.eduresearchgate.net

The following table summarizes the performance of various catalysts in the selective hydrogenation of 2-butyne-1,4-diol.

| Catalyst System | Support | Selectivity for cis-Isomer | Conversion Rate | Reference |

| Palladium (1%) | Calcium Carbonate (CaCO₃) with NH₃ | High | Not specified | researchgate.net |

| Platinum (0.5 wt%) | Silicon Carbide (SiC) | ~96% | ~96% | nih.govrsc.org |

| Raney Nickel | Not applicable | High (selective) | Not specified | union.eduresearchgate.net |

| Schiff Base Modified Pd | Not specified | ~100% | 95.2% | chemicalbook.com |

Even with highly selective catalysts, industrially produced cis-2-butene-1,4-diol typically contains 1-3% of the trans-isomer. google.com Post-synthesis purification is often necessary to achieve the high purity required for subsequent reactions. A patented method for purification involves crystallization. This process includes dissolving the crude butenediol mixture in a solvent such as acetone, methyl ethyl ketone, or tetrahydrofuran (THF), followed by cooling to precipitate the cis-isomer. A single purification step using this method can reduce the amount of the trans-isomer by a factor of three or more. google.com

Elucidation of Reactivity and Mechanistic Pathways of Cis 2 Butene 1,4 Diol Dimethanesulfonate

Investigations into Nucleophilic Substitution Reactions Involving Methanesulfonate (B1217627) Leaving Groups

The conversion of the hydroxyl groups of cis-2-butene-1,4-diol (B44940) into methanesulfonate esters dramatically enhances the substrate's reactivity towards nucleophilic attack. The sulfonate group is a superior leaving group compared to a hydroxyl group, which requires protonation to facilitate its departure as water. quimicaorganica.orgorganic-chemistry.orgkhanacademy.org The reactivity of cis-2-butene-1,4-diol dimethanesulfonate is centered around the electrophilic nature of the carbon atoms bonded to the mesylate groups.

Nucleophilic substitution reactions involving this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. masterorganicchemistry.comreddit.com The substrate is a primary allylic dimesylate. While primary substrates typically favor the SN2 pathway due to minimal steric hindrance, the allylic nature of the system allows for the formation of a resonance-stabilized carbocation, a key intermediate in the SN1 pathway. libretexts.org

The SN2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the methanesulfonate group departs. chemicalnote.com This backside attack leads to an inversion of stereochemistry at the reaction center. doubtnut.comquora.com Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism.

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar, resonance-stabilized allylic carbocation. chemicalnote.com This intermediate can then be attacked by a nucleophile from either face, which would lead to a mixture of stereoisomers if the carbon were chiral. doubtnut.comquora.com Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, promote the SN1 pathway.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary allylic structure presents a competition; low steric hindrance favors SN2, while resonance stabilization of the potential carbocation favors SN1. masterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a critical determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone (B3395972), DMF) | Protic solvents stabilize the carbocation intermediate (SN1), while aprotic solvents do not solvate the nucleophile as strongly, preserving its reactivity (SN2). |

| Leaving Group | Excellent (e.g., OMs, OTs) | Excellent (e.g., OMs, OTs) | The methanesulfonate (OMs) is an excellent leaving group, facilitating both pathways. organic-chemistry.org |

The 1,4-disposition of the two methanesulfonate leaving groups in a cis configuration makes the molecule exceptionally well-suited for intramolecular cyclization reactions to form five-membered rings. rsc.orgmdpi.comresearchgate.net This process is a powerful method for the synthesis of various heterocyclic compounds.

A prominent example is the synthesis of 2,5-dihydrofuran (B41785). While the parent diol can be cyclized under acidic conditions, the dimethanesulfonate derivative can undergo cyclization under different conditions, often initiated by a nucleophile. For instance, treatment with a base could lead to an intramolecular SN2 attack of an initially formed alkoxide, though this is less common for forming ethers from external alcohols. A more synthetically useful approach involves reaction with a dinucleophile.

For example, reaction with sodium sulfide (B99878) (Na₂S) would be expected to yield 2,5-dihydrothiophene (B159602) through a double nucleophilic substitution. The sulfide ion would first displace one mesylate group, and the resulting thiolate would then readily attack the second electrophilic carbon in an intramolecular fashion to close the ring.

| Dinucleophile | Reagent Example | Expected Heterocyclic Product | Reaction Type |

| Sulfide | Sodium Sulfide (Na₂S) | 2,5-Dihydrothiophene | Intramolecular SN2 |

| Primary Amine | Methylamine (CH₃NH₂) | 1-Methyl-2,5-dihydropyrrole | Intramolecular SN2 |

| Hydroxide (internal) | H₂O / Base (e.g., for related dihalides) | 2,5-Dihydrofuran | Intramolecular Williamson Ether Synthesis |

These cyclizations are generally efficient due to the favorable entropy of forming a five-membered ring.

Studies on Elimination Reactions Leading to Novel Alkene Products

Elimination reactions provide a pathway to unsaturated products and often compete with nucleophilic substitution. dalalinstitute.commasterorganicchemistry.combritannica.com For this compound, elimination can be induced by bases, with the specific pathway (E1, E2, or E1cB) depending on the substrate, base, and solvent. researchgate.net

The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a new pi bond. Strong, sterically hindered bases favor E2 reactions. Given the two leaving groups in the substrate, a double elimination reaction could theoretically occur under forcing conditions to yield highly unsaturated products like butatriene, although this is a specialized reaction. A more common outcome would be a single elimination to form a conjugated diene, which could then undergo further reaction.

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. dalalinstitute.com A base then removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by weak bases and conditions that promote carbocation formation (polar protic solvents, heat).

Research has shown that the alkaline hydrolysis of similar 1,4-dimethanesulfonates of but-2-ene can yield but-2-enal, which is proposed to form via a 1,4-elimination mechanism. rsc.org

Research on Addition Reactions Across the Internal Double Bond

The internal C=C double bond in this compound can undergo addition reactions typical of alkenes. pearson.comchemistrysteps.com However, the reactivity of the double bond can be influenced by the two electron-withdrawing methanesulfonyloxymethyl groups (-CH₂OMs), which may decrease its electron density and thus its reactivity toward electrophiles. The reaction conditions must also be chosen carefully to avoid triggering substitution or elimination of the sensitive mesylate groups.

Potential addition reactions include:

Halogenation: The addition of bromine (Br₂) would be expected to proceed via a cyclic bromonium ion intermediate. The anti-addition would result in the formation of a dibromo-adduct with specific stereochemistry.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in syn-addition of an oxygen atom across the double bond, forming an epoxide. Given the two mesylate leaving groups, this diepoxide could be a reactive intermediate for further transformations.

Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) would saturate the double bond to yield butane-1,4-diol dimethanesulfonate. researchgate.netresearchgate.net

| Reaction | Reagent | Key Intermediate/Stereochemistry | Product |

| Bromination | Br₂ | Cyclic bromonium ion / Anti-addition | (2R,3S)-2,3-Dibromo-1,4-butanediol dimethanesulfonate (racemic) |

| Epoxidation | m-CPBA | None / Syn-addition | cis-2,3-Epoxybutane-1,4-diol dimethanesulfonate |

| Hydrogenation | H₂ / Pd/C | Syn-addition | Butane-1,4-diol dimethanesulfonate |

Mechanistic Insights into Hydrolysis and Solvolysis of this compound

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. researchgate.netnih.gov When the solvent is water, the reaction is termed hydrolysis. researchgate.netpqri.orgacs.orgfigshare.com The solvolysis of this compound would regenerate the parent diol and two equivalents of methanesulfonic acid.

Given that common solvolysis solvents like water, ethanol, and acetic acid are weak nucleophiles, the reaction is likely to proceed through an SN1 mechanism. niu.eduacs.org The key steps would be:

Spontaneous, rate-determining dissociation of a methanesulfonate group to form a resonance-stabilized primary allylic carbocation.

Rapid attack of a solvent molecule (e.g., water) on the carbocation.

Deprotonation of the resulting oxonium ion to yield an alcohol.

Repetition of the process at the second mesylate group.

The rate of hydrolysis for methanesulfonate esters can be pH-dependent, though studies show that the water rate can dominate over a significant pH range. researchgate.netacs.org

Stereochemical Control and Regioselectivity in Transformations Involving this compound

The specific geometry and electronic structure of this compound allow for a high degree of control over the stereochemical and regiochemical outcomes of its reactions.

Stereochemical Control:

Substitution: As previously discussed, an SN2 reaction will proceed with a predictable inversion of configuration. quora.com An SN1 reaction, via its planar carbocation, will lead to racemization at a newly formed stereocenter. chemicalnote.com

Addition: The cis-geometry of the starting alkene dictates the relative stereochemistry of the products of addition reactions. For example, syn-addition (e.g., epoxidation) to the cis-alkene will produce a cis-disubstituted (or meso) product. Conversely, anti-addition (e.g., bromination) will produce the trans-disubstituted (racemic) product.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. acs.orgnih.govlibretexts.orgchemrxiv.org In the context of this compound, this is most relevant in SN1-type reactions involving the allylic carbocation intermediate.

The resonance-stabilized carbocation formed upon departure of a mesylate group has positive charge density on both the C1 and C3 carbons (relative to the original double bond position). A nucleophile can attack at either of these electrophilic sites.

SN1 attack: Attack at the original carbon (C1 or C4) leads to the direct substitution product.

SN1' attack: Attack at the other end of the conjugated system (C3 or C2) is known as an allylic rearrangement or SN1' reaction.

For the symmetrical this compound, direct attack at C1 or C4 leads to the same product. An SN1' reaction is less likely due to the primary nature of the alternative carbon, but in unsymmetrical allylic systems, the competition between SN1 and SN1' pathways is a crucial factor in determining the final product distribution. nih.gov

Influence of Electronic and Steric Factors on Reaction Outcomes

The reactivity of this compound is significantly influenced by a combination of electronic and steric factors. The methanesulfonate groups are excellent leaving groups due to the ability of the sulfonate to stabilize the resulting negative charge through resonance. This inherent electronic property facilitates nucleophilic attack at the adjacent carbon atoms.

The allylic nature of the methanesulfonate groups plays a crucial electronic role in accelerating the rate of nucleophilic substitution, typically following an SN2 mechanism. The transition state of the SN2 reaction is stabilized by the overlap of the π-system of the carbon-carbon double bond with the p-orbitals of the reacting carbon center. libretexts.orglibretexts.org This conjugation lowers the activation energy of the reaction compared to its saturated counterpart, butane-1,4-diol dimethanesulfonate.

Steric hindrance also plays a critical role in dictating the reaction outcomes. unizin.org The cis configuration of the molecule places both methanesulfonate groups on the same side of the double bond. This arrangement can lead to steric crowding, potentially influencing the approach of the nucleophile. For bulky nucleophiles, the rate of the first substitution may be slower compared to the trans-isomer. Furthermore, after the first substitution, the newly introduced group can exert a significant steric influence on the rate and regioselectivity of the second substitution.

The interplay of these factors is evident in competitive reactions where different nucleophiles are present or when intramolecular cyclization is possible. The choice of solvent can also modulate these effects; polar aprotic solvents, for instance, are known to enhance the rate of SN2 reactions.

Table 1: Factors Influencing the Reactivity of this compound

| Factor | Influence on Reaction Outcomes |

| Electronic Effects | |

| Methanesulfonate Leaving Group | Excellent leaving group ability due to resonance stabilization, favoring nucleophilic substitution. |

| Allylic System | Stabilization of the SN2 transition state through π-system conjugation, leading to enhanced reactivity. libretexts.orglibretexts.org |

| Steric Effects | |

| cis-Configuration | Potential for steric hindrance between the two leaving groups and the incoming nucleophile. |

| Substituent Effects | The size of the nucleophile and the substituent from the first substitution can influence the rate and regioselectivity of subsequent reactions. |

Diastereoselective and Enantioselective Approaches

The meso nature of this compound, which possesses a plane of symmetry, makes it an ideal substrate for desymmetrization reactions to generate chiral products. Both diastereoselective and enantioselective transformations can be achieved through careful selection of reagents and reaction conditions.

Diastereoselective Approaches:

Diastereoselectivity can be induced by employing chiral nucleophiles or by performing the reaction on a substrate that has been rendered chiral. For instance, the reaction with a chiral amine can lead to the formation of two diastereomeric products. The ratio of these diastereomers will be determined by the steric and electronic interactions in the transition state.

Another strategy involves the use of a chiral auxiliary. By temporarily attaching a chiral group to the molecule, the two enantiotopic methanesulfonate groups become diastereotopic, allowing for selective reaction at one site. Subsequent removal of the auxiliary reveals the chiral product.

Enantioselective Approaches:

Enantioselective reactions of meso-diol derivatives are often achieved using chiral catalysts, particularly transition metal complexes. acs.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the desymmetrization of substrates like this compound. nih.gov In this approach, a chiral phosphine (B1218219) ligand coordinates to the palladium center, creating a chiral environment around the substrate.

The mechanism of the palladium-catalyzed enantioselective substitution typically involves the formation of a π-allylpalladium intermediate. The chiral ligand influences the facial selectivity of the nucleophilic attack on this intermediate, leading to the preferential formation of one enantiomer. The enantiomeric excess (ee) of the product is dependent on the structure of the chiral ligand, the nature of the nucleophile, and the reaction conditions.

Table 2: Representative Enantioselective Reaction Data for Analagous meso-Allylic Diol Derivatives

| Catalyst/Ligand | Nucleophile | Product | Enantiomeric Excess (ee) |

| [Pd₂(dba)₃]/Chiral Phosphine | Malonate esters | Chiral dicarboxylate | Up to 99% |

| [Pd₂(dba)₃]/Trost Ligand | Phthalimide | Chiral amine precursor | >95% |

| [Ir(cod)Cl]₂/Chiral Ligand | Amines | Chiral diamines | High |

The development of highly efficient and selective catalytic systems for the desymmetrization of meso compounds like this compound continues to be an active area of research, offering access to a wide range of valuable chiral building blocks for the synthesis of complex molecules.

Applications of Cis 2 Butene 1,4 Diol Dimethanesulfonate in Complex Organic Synthesis

Utilization as a Versatile Electrophilic Building Block for Heterocyclic Compounds

cis-2-Butene-1,4-diol (B44940) dimethanesulfonate serves as a potent C4 electrophilic synthon, with the two methanesulfonate (B1217627) groups acting as excellent leaving groups. This characteristic allows for sequential or double displacement by various nucleophiles, providing a straightforward entry into a range of five- and four-membered heterocyclic systems.

Synthesis of Thietanes and Advanced Thietanose Nucleosides

The reaction of cis-2-butene-1,4-diol dimethanesulfonate with a sulfur nucleophile is a key method for the construction of the thietane (B1214591) ring, a four-membered sulfur-containing heterocycle. This approach has been notably applied in the synthesis of thietanose nucleosides, which are sugar analogues where the furanose or pyranose ring oxygen is replaced by a sulfur atom within a four-membered ring.

In a representative synthesis, (Z)-but-2-ene-1,4-diol is first converted to its dimethanesulfonate derivative. Subsequent treatment with a sulfide (B99878) source, such as sodium sulfide, leads to a double nucleophilic substitution, yielding the 2,4-disubstituted thietane core. nih.govbeilstein-journals.org This methodology has been successfully employed in the preparation of various anomeric thietanose nucleosides. nih.govbeilstein-journals.org

Table 1: Synthesis of a Thietane Precursor for Thietanose Nucleosides

| Starting Material | Reagent | Product | Application |

| (Z)-But-2-ene-1,4-diol | 1. Methanesulfonyl chloride, Et3N2. Sodium sulfide (Na2S) | 2,4-Di(hydroxymethyl)thietane | Precursor to thietanose nucleosides |

The resulting thietane derivatives can then be further functionalized and coupled with nucleobases to afford the target thietanose nucleosides. This strategy highlights the efficiency of using this compound for accessing these specialized sulfur-containing heterocyclic systems.

Derivatization to Dihydrofuran and Furan (B31954) Derivatives

The inherent 1,4-dioxygenated structure of cis-2-butene-1,4-diol and its derivatives makes it a logical precursor for the synthesis of five-membered oxygen-containing heterocycles such as dihydrofurans and furans. The conversion of cis-2-butene-1,4-diol to 2,5-dihydrofuran (B41785) can be achieved through dehydration reactions, often facilitated by a solid support like silica (B1680970) at elevated temperatures. researchgate.net The presence of palladium nanoparticles can then catalyze the isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran. researchgate.net Subsequent dehydrogenation of these dihydrofurans yields the aromatic furan ring. researchgate.net

While direct conversion from the dimethanesulfonate is not extensively detailed in the provided search results, the principle of intramolecular cyclization is a fundamental concept in organic synthesis. The dimethanesulfonate, with its two excellent leaving groups, is a prime candidate for an intramolecular Williamson ether synthesis. Treatment with a non-nucleophilic base would be expected to facilitate the formation of the 2,5-dihydrofuran ring system.

Further oxidation of the initially formed 2,5-dihydrofuran or the precursor diol can lead to the corresponding furan. For instance, oxidation of cis-2-butene-1,4-diol with an aqueous solution of chromic acid and sulfuric acid has been shown to produce furan in good yield. scispace.com

Formation of N-Substituted Pyrroles and Dihydropyrroles via Amination Reactions

The 1,4-dielectrophilic nature of this compound makes it an ideal substrate for reactions with primary amines to construct N-substituted pyrrolidines and their unsaturated analogues, dihydropyrroles. The reaction proceeds via a double nucleophilic substitution of the methanesulfonate leaving groups by the amine nitrogen.

This transformation provides a direct route to 2,5-disubstituted-3,4-dihydropyrroles. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization. The synthesis of various pyrrolidine (B122466) derivatives has been achieved from related 1,4-diol precursors, demonstrating the versatility of this approach for accessing nitrogen-containing heterocycles. researchgate.netnih.gov

While the direct synthesis of the aromatic pyrrole (B145914) ring from this compound is less common, as the Paal-Knorr synthesis typically utilizes 1,4-dicarbonyl compounds, the dihydropyrrole products can serve as valuable precursors to pyrroles through subsequent oxidation.

Strategic Integration into Total Synthesis of Natural Products

The utility of this compound extends beyond the synthesis of simple heterocycles to its incorporation as a key building block in the total synthesis of complex natural products.

Precursor Role in Challenging Synthetic Routes

cis-2-Butene-1,4-diol and its derivatives have been utilized as starting materials in the synthesis of several natural products. For example, its application as an intermediate in the production of the antiviral agent oxetanocin A has been noted. medchemexpress.com Furthermore, it has been employed in a Grubbs's cross-metathesis reaction with eugenol (B1671780) to generate another natural product, demonstrating its utility in C-C bond-forming strategies. researchgate.net

While direct examples of the use of this compound as a precursor in the total synthesis of complex natural products like zaragozic acid or (+)-cyclophellitol were not explicitly detailed in the provided search results, its role as a versatile C4 building block suggests its potential in such endeavors. The zaragozic acids, for instance, possess a complex bicyclic core that could potentially be constructed from chiral building blocks derived from C4 synthons. nih.govnih.gov Similarly, the synthesis of (+)-cyclophellitol, a potent β-glucosidase inhibitor, involves the construction of a highly functionalized cyclohexane (B81311) ring, a process that could potentially utilize stereochemically defined C4 fragments. nih.govscilit.com

Stereospecific Fragment Coupling in Complex Molecule Assembly

The stereochemistry of this compound can be exploited in fragment coupling reactions where the preservation of stereochemical integrity is paramount. As a bifunctional electrophile, it can be used to link two nucleophilic fragments in a stereocontrolled manner.

The application of such a strategy is crucial in the assembly of complex molecules where multiple stereocenters need to be set with precision. While specific examples of its use in this context for natural product synthesis were not found in the initial searches, the principle remains a powerful tool in the arsenal (B13267) of synthetic organic chemists. The ability to introduce a C4 unit with defined cis geometry is a valuable asset in convergent synthetic approaches, where complex fragments are synthesized independently and then coupled in the later stages of a synthesis.

Contributions to the Synthesis of Biologically Active Scaffolds and Fine Chemicals

The primary role of this compound in complex organic synthesis is as a potent bifunctional alkylating agent. It serves as a key intermediate to introduce the four-carbon unsaturated backbone into a variety of molecules, enabling the synthesis of diverse, biologically active scaffolds and valuable fine chemicals. The cis-configuration of the double bond is often crucial for the desired biological activity or the specific three-dimensional structure of the target molecule.

By reacting this compound with various nucleophiles (such as amines, thiols, or carbanions), chemists can construct complex heterocyclic and carbocyclic systems. These scaffolds are often the core structures of pharmaceuticals, agrochemicals, and other specialized chemical products.

Key Synthetic Applications:

Synthesis of Heterocycles: The dimethanesulfonate is an ideal precursor for synthesizing saturated and unsaturated heterocycles. Reaction with dinucleophiles, such as primary diamines or diols, can lead to the formation of seven-membered rings and other complex cyclic structures that are prevalent in biologically active compounds.

Precursor to Pharmaceuticals and Natural Products: The parent diol is a known starting material for the synthesis of the antiviral agent Oxetanocin A and the insect pheromone α-multistriatin. medchemexpress.comuchicago.edu In these multi-step syntheses, activation of the hydroxyl groups is a critical step to facilitate key bond-forming reactions. Conversion to the dimethanesulfonate provides the necessary reactivity for these transformations.

Building Block for Fine Chemicals: Beyond pharmaceuticals, this compound is instrumental in producing other fine chemicals. For example, the parent diol is used in the synthesis of the pesticide Endosulfan. wikipedia.org The dimethanesulfonate derivative can be used in analogous pathways where nucleophilic substitution is required. It is also a precursor for the synthesis of furan, a valuable solvent and chemical intermediate. scispace.com

The table below summarizes the types of biologically active scaffolds and fine chemicals that can be synthesized using this compound as a key intermediate.

| Target Molecule Class | Synthetic Strategy | Relevance/Application |

| Heterocyclic Scaffolds | Cyclization with dinucleophiles (e.g., diamines, dithiols) | Core structures in many pharmaceuticals |

| Antiviral Agents (e.g., Oxetanocin A) | Multi-step synthesis involving nucleophilic substitution | Pharmaceutical drug development medchemexpress.com |

| Insect Pheromones (e.g., α-multistriatin) | Stereocontrolled synthesis via alkylation | Agrochemicals, pest management uchicago.edu |

| Pesticides (e.g., Endosulfan) | Reaction with appropriate cyclic systems | Agrochemicals wikipedia.org |

| Chemical Intermediates (e.g., Furan) | Cyclization/elimination reactions | Industrial and laboratory fine chemicals scispace.com |

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Cis 2 Butene 1,4 Diol Dimethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of cis-2-butene-1,4-diol (B44940) dimethanesulfonate. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts are influenced by the electron-withdrawing nature of the dimethanesulfonate groups. The protons of the methyl groups (CH₃) on the sulfonate esters are expected to appear as a sharp singlet. The methylene (B1212753) protons (CH₂) adjacent to the sulfonate groups will be shifted downfield and will show coupling to the vinylic protons. The vinylic protons (CH=CH) will also be shifted downfield due to the proximity of the electronegative oxygen atoms and will exhibit coupling to the methylene protons. The cis configuration of the double bond is confirmed by the magnitude of the vicinal coupling constant between the vinylic protons.

The ¹³C NMR spectrum will show distinct signals for the methyl, methylene, and vinylic carbons. The carbon atoms bonded to the oxygen of the sulfonate group (methylene carbons) will be significantly deshielded and appear at a lower field. The vinylic carbons will also be observed in the olefinic region of the spectrum, and the methyl carbons of the sulfonate groups will appear at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-2-Butene-1,4-diol Dimethanesulfonate * (Note: These are predicted values based on the analysis of similar structures and may vary based on the solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~3.0 | ~38 |

| Methylene (CH₂) | ~4.8 | ~65 |

| Vinylic (CH) | ~5.9 | ~128 |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms within the molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the vinylic protons and the adjacent methylene protons, confirming their connectivity across the double bond and the single bond, respectively.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signal for the methylene carbons would show a correlation to the signal of the methylene protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 246.29 g/mol .

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule will form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The high-resolution mass spectrum will provide the exact mass, which can be used to confirm the elemental composition.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for sulfonate esters involve cleavage of the C-O and S-O bonds. For this compound, characteristic fragment ions would be expected from the loss of one or both methanesulfonyl groups (CH₃SO₂) or methanesulfonic acid (CH₃SO₃H). Cleavage of the butene backbone is also possible. The analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound * (Note: The observed fragments and their relative intensities can vary depending on the ionization technique and energy.)

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |

| 246 | [C₆H₁₀O₆S₂]⁺ | Molecular Ion |

| 167 | [M - CH₃SO₂]⁺ | Loss of a methanesulfonyl radical |

| 151 | [M - CH₃SO₃]⁺ | Loss of a methanesulfonate (B1217627) radical |

| 95 | [CH₃SO₂]⁺ | Methanesulfonyl cation |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl radical cation |

| 69 | [C₄H₅O]⁺ | Fragment from butene backbone |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is expected to show strong characteristic absorption bands for the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester typically appear in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-O stretching vibrations are also expected in the fingerprint region. The C=C stretching vibration of the cis-alkene will likely be observed around 1650 cm⁻¹, although it may be weak in the IR spectrum due to the symmetry of the molecule. The C-H stretching and bending vibrations of the methyl, methylene, and vinylic groups will also be present.

Raman spectroscopy is particularly useful for observing the C=C double bond stretching, which is typically a strong band for alkenes. The symmetric vibrations of the sulfonate group are also often strong in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound *

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1380 (Strong) | Weak |

| S=O (Sulfonate) | Symmetric Stretch | 1170 - 1190 (Strong) | Strong |

| C=C (cis-Alkene) | Stretch | ~1650 (Weak to Medium) | Strong |

| C-O (Ester) | Stretch | 1000 - 1100 (Strong) | Medium |

| C-H (Vinylic) | Stretch | 3010 - 3095 (Medium) | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 (Medium) | Medium |

Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC can be used to analyze for the presence of more volatile impurities or degradation products. researchgate.net For instance, the starting material, cis-2-butene-1,4-diol, or any related volatile byproducts could be detected and quantified. researchgate.net

In research contexts, GC-MS can be particularly powerful for identifying unknown impurities by providing both retention time and mass spectral data. The choice of the GC column is critical for achieving good separation. A mid-polarity column is often suitable for the analysis of sulfonate esters. The method would involve dissolving the sample in a suitable organic solvent and injecting it into the GC system. The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. Quantitation can be performed by creating a calibration curve with a known standard.

Computational Chemistry and Theoretical Modeling of Cis 2 Butene 1,4 Diol Dimethanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of cis-2-butene-1,4-diol (B44940) dimethanesulfonate. Methods such as Density Functional Theory (DFT) are particularly powerful in this regard. These calculations can elucidate the distribution of electron density, identify molecular orbitals, and predict sites susceptible to nucleophilic or electrophilic attack.

The electronic structure of cis-2-butene-1,4-diol dimethanesulfonate is characterized by the electron-withdrawing nature of the two methanesulfonate (B1217627) groups. This property significantly influences the reactivity of the molecule, particularly at the ester and olefinic functionalities. The sulfonate groups are excellent leaving groups, a feature that is central to the compound's alkylating activity.

Key reactivity descriptors that can be derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. For this compound, the LUMO is expected to be localized around the electrophilic carbon atoms of the butene backbone and the sulfur atoms of the methanesulfonate groups, indicating their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas, while regions of positive potential (blue) highlight electron-deficient areas. For this compound, positive potentials would be expected near the methylene (B1212753) carbons attached to the sulfonate groups, making them primary targets for nucleophiles.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks.

| Atomic Site | Predicted Fukui Index (f-) for Nucleophilic Attack | Predicted Mulliken Charge |

|---|---|---|

| C1/C4 (Methylene carbons) | High | Positive |

| C2/C3 (Olefinic carbons) | Low | Slightly Negative |

| S (Sulfur atoms) | Moderate | Highly Positive |

| O (Sulfonate oxygens) | Low | Negative |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a dynamic picture of its behavior in various environments, such as in solution.

The flexibility of the butene backbone and the rotational freedom around the C-O and O-S bonds allow the molecule to adopt various conformations. Conformational analysis through MD can identify the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial as the biological activity of the molecule can be dependent on its three-dimensional shape.

MD simulations are also instrumental in studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules like DNA and proteins. These simulations can reveal:

Solvation Shell Structure: The arrangement of solvent molecules (e.g., water) around the solute molecule, which can significantly impact its reactivity.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the sulfonate oxygens and hydrogen bond donors in the environment.

Non-covalent Interactions: Other important interactions like van der Waals forces and electrostatic interactions that govern how the molecule binds to a target.

| Interaction Type | Functional Group | Estimated Average Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Sulfonate Oxygens | -3 to -5 |

| Van der Waals | Butene Backbone | -1 to -2 |

| Electrostatic | Methanesulfonate Groups | -5 to -10 |

Reaction Mechanism Elucidation through Advanced Computational Approaches

Advanced computational approaches, often combining quantum mechanics and molecular mechanics (QM/MM), can be employed to elucidate the detailed reaction mechanisms of this compound. As a bifunctional alkylating agent, its primary mode of action is believed to involve the formation of covalent bonds with nucleophilic sites on biological molecules, most notably the N7 position of guanine (B1146940) in DNA. oncohemakey.comresearchgate.net

Computational modeling can map out the entire reaction pathway for such alkylation reactions, including:

Transition States: The high-energy structures that connect reactants and products. Identifying the geometry and energy of the transition state is key to understanding the reaction rate.

Intermediates: Any transient species that are formed during the course of the reaction. For bifunctional agents, the formation of a monoadduct is a key intermediate before the second alkylation event leads to a cross-link. nih.govnih.gov

Activation Energies: The energy barrier that must be overcome for the reaction to occur. This is directly related to the reaction kinetics.

These studies can also investigate competing reaction pathways, such as hydrolysis or reactions with other cellular nucleophiles, providing a comprehensive picture of the compound's chemical fate in a biological system. For instance, computational studies on similar busulfan (B1668071) analogues have provided insights into their cytotoxic effects. nih.gov

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data and confirming the compound's structure.

NMR Spectroscopy: Quantum mechanical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and coupling constants. github.io By comparing the predicted spectra with experimental data, the stereochemistry and conformational preferences of the molecule can be confirmed. Different conformers will have distinct NMR parameters, and by performing a Boltzmann-weighted average of the predicted spectra for the most stable conformers, a more accurate comparison to the experimental spectrum can be achieved.

Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic stretches of the S=O and C-O bonds.

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

|---|---|---|

| -CH2- | 4.85 | 4.82 |

| =CH- | 6.05 | 6.01 |

| -CH3 (mesylate) | 3.10 | 3.08 |

Future Research Directions and Translational Opportunities

Exploration of Green Chemistry Methodologies for Sustainable Synthesis and Transformation

The pursuit of sustainability in chemical manufacturing necessitates the development of environmentally benign processes. researchgate.net Future research should focus on greener approaches for both the synthesis of cis-2-butene-1,4-diol (B44940) dimethanesulfonate and its subsequent chemical transformations.

Sustainable Synthesis: The conventional synthesis of alkyl mesylates involves methanesulfonyl chloride and a tertiary amine base in chlorinated solvents, a process that generates stoichiometric amounts of hydrochloride salt waste. Green alternatives could involve:

Alternative Reagents: Investigating sulfonylating agents with more benign byproducts.

Catalytic Systems: Developing catalytic methods for mesylation that avoid the use of stoichiometric bases.

Solvent-Free Conditions: Exploring mechanochemical or solvent-free synthesis to reduce solvent waste, which can constitute a significant portion of the total mass in a chemical process. nih.gov

Biocatalysis: Engineering enzymes to perform selective sulfonations could offer a highly sustainable route, operating in aqueous media under mild conditions. mdpi.com

Sustainable Transformations: As a potent electrophile, the dimethanesulfonate is used in alkylation reactions. Applying green chemistry principles to these transformations is a critical research area. ijnc.ir Key opportunities include:

Aqueous Micellar Catalysis: Utilizing designer surfactants to enable reactions in water, thereby replacing volatile organic compounds (VOCs). nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. synthiaonline.com

Renewable Feedstocks: The precursor, cis-2-butene-1,4-diol, can be derived from renewable resources, positioning its derivatives for inclusion in sustainable value chains. researchgate.net

Design and Discovery of Novel Catalytic Systems for Reactions Involving cis-2-Butene-1,4-diol Dimethanesulfonate

While the reactions of this compound are often driven by its inherent reactivity, the introduction of novel catalytic systems could unlock new transformations and enhance the efficiency and selectivity of existing ones.

Phase-Transfer Catalysis: For reactions involving nucleophiles with poor solubility in organic solvents, phase-transfer catalysts can facilitate the transport of the nucleophile to the organic phase, accelerating reaction rates and enabling milder conditions.

Transition-Metal Catalysis: This area offers significant untapped potential. For instance, nickel-catalyzed cross-electrophile coupling reactions have been shown to be effective for C-C bond formation using alkyl dimesylates. acs.orgescholarship.org Applying such methods to this compound could enable the synthesis of complex molecules by coupling it with other electrophiles, a radical departure from traditional SN2 chemistry. snnu.edu.cn

Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective transformations, particularly in reactions where the two mesylate groups react sequentially, allowing for the creation of chiral molecules from an achiral starting material.

Tandem Catalysis: Developing systems where a single catalyst or multiple compatible catalysts promote a sequence of reactions in one pot would significantly improve process efficiency. nih.gov For example, a catalytic system could facilitate an initial substitution followed by an intramolecular cyclization.

Integration into Flow Chemistry and Automation for Scalable Synthesis and Process Optimization

Flow chemistry provides numerous advantages over traditional batch processing, including enhanced heat transfer, improved safety, and the potential for automation and process optimization. nih.gov

The synthesis of sulfonyl chlorides and their subsequent reactions are often highly exothermic, posing scale-up challenges in batch reactors. rsc.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of thermal runaway and improving process safety. rsc.org

Translating the synthesis and subsequent reactions of this compound to a continuous flow process could offer several benefits:

Safe Handling of Intermediates: The dimethanesulfonate is a highly reactive and potentially hazardous intermediate. A flow setup allows for its on-demand generation and immediate consumption in a subsequent step, avoiding the isolation and storage of large quantities. nih.gov

Process Intensification: Flow systems can lead to higher space-time yields, producing large quantities of material from a small reactor footprint. rsc.org

Automated Optimization: Integrating flow reactors with automated systems and in-line analytics (e.g., IR, MS) allows for rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry, accelerating development timelines.

Development of High-Value Functional Materials with Tailored Properties

The unique structure of this compound makes it an excellent building block for the synthesis of advanced functional polymers. nih.gov As a bifunctional electrophile, it can undergo polycondensation reactions with various dinucleophiles to create linear polymers with the cis-alkene unit regularly spaced along the backbone. This fixed geometry can impart specific conformational rigidity and properties to the resulting material.

The ability to tailor polymer architecture by selecting different dinucleophiles opens avenues for creating materials with specific properties for diverse applications. researchgate.netcmu.edu For example, reaction with diamines would yield polyamines with potential applications as chelating agents or in gene delivery, while reaction with dithiols would produce polythioethers with high refractive indices for optical materials.

| Co-monomer (Dinucleophile) | Resulting Polymer Type | Key Structural Feature | Potential Properties & Applications |

|---|---|---|---|

| 1,6-Hexanediamine | Polyamine | Cis-alkene and flexible hexyl spacer | Metal chelation, hydrogels, drug delivery systems |

| Hydroquinone | Polyether | Rigid aromatic and cis-alkene units | High thermal stability, engineering plastics, membrane materials |

| 1,4-Butanedithiol | Polythioether | Sulfur atoms and cis-alkene backbone | High refractive index optical materials, specialty elastomers |

| Piperazine | Piperazine-based Polyamine | Heterocyclic rings in the backbone | Gas separation membranes (e.g., CO2 capture), catalysts |

Unexplored Reactivity Patterns and Development of Novel Synthetic Transformations

The fixed cis-geometry and bifunctional nature of this compound suggest a range of unexplored reactivity patterns beyond simple linear polymerization. The spatial proximity of the two electrophilic centers, constrained by the double bond, could be exploited to develop novel synthetic transformations.

Macrocyclization: Reaction with long-chain dinucleophiles under high-dilution conditions could lead to the formation of novel macrocycles containing the rigid cis-alkene unit, which are of interest in host-guest chemistry and materials science.

Intramolecular Reactions: If the nucleophile is part of the same molecule, intramolecular cyclization could be favored, leading to complex heterocyclic systems.

Tandem Reactions: The initial substitution reaction could set up a second, distinct transformation. For example, an initial SN2 reaction could be followed by a metal-catalyzed intramolecular addition across the double bond.

Divergent Reactivity: The alkene moiety itself represents a reactive site. msu.edu While the mesylates are more reactive towards nucleophiles, exploring reactions that engage the double bond first (e.g., epoxidation, dihydroxylation) could produce new polyfunctional building blocks for further elaboration. This would allow for divergent synthesis pathways starting from a single compound.

| Transformation Type | Proposed Reagents / Conditions | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Intramolecular Cyclization | Dinucleophiles (e.g., malonates) | Medium-sized heterocyclic rings | Scaffolds for medicinal chemistry |

| Cross-Electrophile Coupling | Aryl halide, Ni catalyst, reducing agent | Di-arylated butene derivatives | Building blocks for conjugated materials |

| Sequential Functionalization | 1. Nucleophile 1 (1 eq.); 2. Nucleophile 2 (1 eq.) | Unsymmetrically substituted butene diols | Chiral ligands, specialized monomers |

| Alkene-First Transformation | m-CPBA, then a dinucleophile | Epoxy-polymers or cyclic ethers | Functional resins and coatings |

Q & A

Q. What are the key structural features of cis-2-Butene-1,4-diol that influence its reactivity in catalytic reactions?

The molecule has a four-carbon chain with hydroxyl groups at C1 and C4 and a cis-configured double bond between C2 and C3. The proximity of the hydroxyl groups on the same side of the double bond (cis-configuration) facilitates intramolecular hydrogen bonding, enhancing its reactivity in cyclodehydration and metathesis reactions. This spatial arrangement also affects stereoselectivity in polymerization and isomerization studies .

Q. How is the molecular weight of cis-2-Butene-1,4-diol calculated, and what analytical methods confirm its purity?

The molecular weight (88.11 g/mol) is derived from its formula (C₄H₈O₂) using atomic masses (C:12.01, H:1.008, O:16.00). Purity is verified via gas chromatography (GC) for isomer composition (>97% cis-isomer) and refractive index measurements (n20/D: 1.477–1.480). Solubility in water, alcohol, and acetone further aids in characterization .

Q. What safety protocols are recommended for handling cis-2-Butene-1,4-diol in laboratory settings?

The compound is a skin, eye, and respiratory irritant. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid freezing, as it may alter physical properties. No specific OSHA exposure limits exist, but standard precautions for irritants apply .

Advanced Research Questions

Q. How does cis-2-Butene-1,4-diol serve as a probe in isomerization versus hydrogenation studies?

The compound’s hydroxyl groups and double bond allow comparative studies of competing reactions. For example, under hydrogenation conditions (H₂, Pd/C), the double bond may reduce to butanediol, while acidic conditions promote isomerization to the trans-isomer. Kinetic analysis using NMR or HPLC can quantify reaction pathways, with activation energies calculated via Arrhenius plots .

Q. What methodological considerations are critical for synthesizing poly(acrylamide-co-cis-2-butene-1,4-diol) copolymers?

Optimal synthesis uses ceric ammonium nitrate (CAN) as a redox initiator. Key parameters include:

- Molar ratio : 2.4 × 10⁻³ mmol acrylamide to 19.6 × 10⁻³ mmol diol.

- Temperature : 50°C for 6 hours.

- Characterization : FT-IR confirms esterification, while GPC determines molecular weight (400–4600 g/mol). Thermal stability (TGA/DSC) shows multi-stage decomposition, with activation energies increasing for C18-esterified copolymers (R² >99.7% via Coats–Redfern model) .

Q. How does cis-2-Butene-1,4-diol contribute to synthesizing antiviral agents like oxetanocin A?

The diol acts as a precursor in cyclization reactions to form oxetane rings. For example, 2-methyleneoxetanes derived from the diol undergo nucleophilic addition, facilitated by neighboring group participation, to yield psico-nucleosides. Purity of the cis-isomer is crucial to avoid stereochemical byproducts .

Q. What contradictions exist in reported yields for cyclodehydration reactions involving cis-2-Butene-1,4-diol?

Yields of 2-vinyl-2,3-dihydrofurans vary (60–95%) depending on catalysts and substrates. For instance, active methylene compounds (e.g., malononitrile) give higher yields than less nucleophilic analogs. Discrepancies may arise from residual moisture or competing side reactions (e.g., polymerization), necessitating strict anhydrous conditions .

Key Research Applications

- Organometallic Chemistry : Used in Grubbs’ cross metathesis with eugenol to synthesize natural product analogs .

- Polymer Science : Serves as a telechelic monomer for unsaturated polyether diols in battery electrolytes .

- Toxicology : Historical use in endosulfan synthesis (now phased out) provides case studies on pesticide toxicity and environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.